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(2S,4R)-Fmoc-L-Pro(4-N3)-OH

Cat. No.: B2796465
CAS No.: 702679-55-8
M. Wt: 378.4 g/mol
InChI Key: HOPXMBBEYJTPNX-XIKOKIGWSA-N
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Description

Context of Proline Analogues in Chemical Biology and Medicinal Chemistry

Proline and its analogues are of particular interest in chemical biology and medicinal chemistry due to the unique conformational constraints imposed by the pyrrolidine (B122466) ring. mdpi.com This structural feature often plays a critical role in defining the secondary structure of peptides and proteins, such as in the formation of β-turns and loops. mdpi.com The incorporation of proline analogues into peptide chains can therefore be used to stabilize specific conformations, which can be crucial for biological activity.

Proline analogues are versatile building blocks for creating small-molecule drugs and pharmaceutical peptides. nih.govacs.org In fact, over the past 15 years, more than 15 drugs approved by the FDA contain proline analogues in their structures. nih.govacs.org The d-Proline chemotype, for instance, is found in over 20 approved or investigational drugs. mdpi.com The unique structural properties of proline analogues make them valuable in the design of enzyme inhibitors and other therapeutic agents. mdpi.com

Significance of Azide (B81097) Functionality in Bioorthogonal Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov Azides are small, abiotic, and generally unreactive with the functional groups typically found in biological systems. nih.gov This makes them ideal "chemical reporters" that can be incorporated into biomolecules like proteins, glycans, and nucleic acids. nih.govacs.org

Once incorporated, the azide can be selectively reacted with a probe molecule containing a complementary functional group. wikipedia.org This allows for the specific labeling and visualization of biomolecules within a complex cellular environment. nih.gov Several azide-based bioorthogonal reactions have been developed, with the most prominent being the Staudinger ligation and various forms of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.govacs.org The CuAAC reaction is particularly notable for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. carlroth.com

Role of Fmoc Protection in Solid-Phase Peptide Synthesis Strategies

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids during solid-phase peptide synthesis (SPPS). nih.govpeptide.comaltabioscience.com SPPS is a stepwise process where a peptide is constructed one amino acid at a time while anchored to a solid support. altabioscience.com The Fmoc group is stable to the acidic conditions often used to remove side-chain protecting groups, allowing for an "orthogonal" protection strategy. peptide.comchempep.com

The use of Fmoc chemistry offers several advantages, including milder reaction conditions compared to the older Boc/Benzyl (B1604629) approach. altabioscience.comseplite.com The Fmoc group can be readily removed with a mild base, typically a solution of piperidine (B6355638). peptide.comchempep.com Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, a chromophore that allows for the real-time monitoring of the deprotection step by UV spectroscopy. chempep.comseplite.com The widespread adoption of Fmoc-based SPPS has been facilitated by the availability of high-purity Fmoc-protected amino acids and its suitability for automation. nih.govaltabioscience.com

Overview of Research Trajectories for Fmoc-(4R)-azido-L-Proline

The unique combination of features in Fmoc-(4R)-azido-L-Proline has led to its application in a variety of research areas. A primary application is in the synthesis of modified peptides and peptidomimetics. chemimpex.com The proline scaffold provides conformational rigidity, while the azide group serves as a handle for further chemical modification via click chemistry. chemimpex.comchemimpex.com This allows for the creation of complex molecular architectures with tailored properties.

Key research applications include:

Peptide Synthesis and Drug Discovery: It is used as a building block to create peptides with enhanced stability and bioactivity for the development of new drug candidates. chemimpex.comchemimpex.com

Bioconjugation: The azide group facilitates the attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug delivery systems. chemimpex.comchemimpex.com

Protein Engineering: Researchers use this compound to introduce azide groups into proteins, enabling targeted modifications to improve their stability or function. chemimpex.com

Development of Bioactive Peptides: It plays a role in creating peptides that can modulate protein-protein interactions or act as enzyme inhibitors. chemimpex.com

A method known as "proline editing" utilizes Fmoc-hydroxyproline to synthesize peptides that can be subsequently modified to create a diverse range of 4-substituted proline residues, including azido-proline. nih.govacs.org This technique allows for the generation of peptides with handles for various bioorthogonal conjugation reactions. nih.govacs.org

Compound Data

PropertyValue
Compound Name Fmoc-(4R)-azido-L-Proline
Synonyms (2S,4R)-Fmoc-4-azido-pyrrolidine-2-carboxylic acid, Fmoc-L-Pro(4-N3)-OH (2S,4R), trans-N-α-(9-Fluorenylmethoxycarbonyl)-4-azido-L-proline
CAS Number 702679-55-8 chemimpex.comacrotein.com
Molecular Formula C20H18N4O4 chemimpex.comacrotein.com
Molecular Weight 378.38 g/mol carlroth.com
Appearance White to off-white crystalline powder chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Melting Point 144 °C carlroth.com
Storage Temperature +4 °C carlroth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N4O4 B2796465 (2S,4R)-Fmoc-L-Pro(4-N3)-OH CAS No. 702679-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXMBBEYJTPNX-XIKOKIGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702679-55-8
Record name (2S,4R)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Fmoc 4r Azido L Proline and Its Derivatives

Precursor-Based Synthesis Approaches

Precursor-based syntheses are the cornerstone for accessing Fmoc-(4R)-azido-L-proline, offering robust and scalable methods. These approaches often commence from commercially available and stereochemically defined derivatives of proline.

Utilization of Fmoc-4R-Hydroxyproline as a Starting Material

A prevalent and efficient strategy for the synthesis of Fmoc-(4R)-azido-L-proline begins with the corresponding hydroxylated analog, Fmoc-(4R)-hydroxy-L-proline (Fmoc-4R-Hyp). This starting material provides a key stereocenter and a reactive handle for subsequent chemical transformations.

To achieve the desired (4R) configuration of the azido (B1232118) group, a stereochemical inversion at the C4 position of the proline ring is necessary. The Mitsunobu reaction is a powerful tool for this transformation, proceeding with a clean inversion of stereochemistry. nih.govmdpi.com In a typical sequence, the hydroxyl group of a protected 4R-Hyp derivative is reacted with a nucleophile under Mitsunobu conditions. For the synthesis of the (4R)-azido product, a two-step inversion process is often employed. First, the 4R-hydroxyl group is inverted to a 4S-configuration, for instance, by reaction with a carboxylic acid like 4-nitrobenzoic acid. nih.gov This intermediate can then undergo a second inversion to introduce the azide (B81097). nih.gov

A direct approach to install the (4R)-azido group involves the conversion of a protected (4S)-hydroxyproline methyl ester with diphenylphosphoryl azide under Mitsunobu conditions. nih.gov

ReactantReagentsProductYieldReference
Protected 4S-Hyp-OMeDiphenylphosphoryl azide, DEAD, PPh₃Protected (4R)-Azido-Pro-OMeNot specified nih.gov
N-trityl L-serine methyl esterN-Boc p-toluenesulfonamide, DEAD, PPh₃Protected β-sulfonamido-alanineGood tudublin.ie

This table presents examples of Mitsunobu reactions for stereochemical inversion and functional group introduction.

Following the initial steps, a series of functional group interconversions are carried out to yield the final Fmoc-(4R)-azido-L-proline. This can involve the hydrolysis of ester protecting groups to reveal the free carboxylic acid, which is then followed by the introduction of the Fmoc protecting group on the nitrogen atom if not already present. nih.govresearchgate.net For instance, after the introduction of the azide, the methyl ester can be hydrolyzed using a base such as lithium hydroxide. researchgate.net The subsequent protection of the amine with Fmoc-OSu furnishes the desired product. researchgate.net

Nucleophilic Substitution Reactions for Azide Introduction

Nucleophilic substitution reactions provide a direct pathway for the introduction of the azide moiety. This typically involves the displacement of a suitable leaving group at the C4 position of the proline ring with an azide source, such as sodium azide. nih.govnih.gov For this SN2 reaction to proceed with the desired stereochemical outcome (inversion), a good leaving group, such as a tosylate or mesylate, is first installed on the hydroxyl group of a protected hydroxyproline (B1673980) derivative. thieme-connect.de

For example, the hydroxyl group of a protected cis-4-hydroxy-L-proline can be converted to a mesylate, which is then displaced by azide to give the trans-azido derivative with inversion of configuration.

Starting MaterialReagentsIntermediateReagents for Azide IntroductionFinal ProductReference
Protected cis-4-hydroxy-L-prolineMsCl, Et₃NProtected cis-4-mesyloxy-L-prolineNaN₃, DMFProtected trans-4-azido-L-proline thieme-connect.de
Benzyl (B1604629) bromideNaN₃, CuSO₄·5H₂O, Sodium ascorbate, L-prolinein situ generated benzyl azidePhenylacetylene1-benzyl-4-phenyl-1H-1,2,3-triazole nih.gov

This table illustrates the use of nucleophilic substitution for azide introduction.

Diazo-Transfer Reactions for Azide Formation

Diazo-transfer reactions offer another effective method for the conversion of a primary amine to an azide. nih.govnih.govorganic-chemistry.org This approach is particularly useful when starting from a precursor containing a primary amino group at the desired position. A common reagent used for this transformation is imidazole-1-sulfonyl azide hydrochloride, which is considered a safer alternative to other diazo-transfer reagents. nih.govorganic-chemistry.orgcam.ac.uk The reaction is typically carried out in the presence of a base and a copper(II) salt catalyst. nih.govcam.ac.uk This method has been successfully applied to convert the amino group of Fmoc-protected diamino acids into the corresponding azides in good yields. cam.ac.uk

Amine PrecursorDiazo-Transfer ReagentCatalyst/BaseProductYieldReference
Fmoc-Dap-OHImidazole-1-sulfonyl azide hydrochlorideCuSO₄·5H₂O, K₂CO₃Fmoc-Ala(N₃)-OH62-75% cam.ac.uk
Fmoc-Dab-OHImidazole-1-sulfonyl azide hydrochlorideCuSO₄·5H₂O, K₂CO₃Fmoc-Aha-OH65-74% cam.ac.uk

This table showcases the application of diazo-transfer reactions for azide synthesis.

Solid-Phase Synthesis Integration

The incorporation of Fmoc-(4R)-azido-L-proline into peptides is predominantly achieved through solid-phase peptide synthesis (SPPS). nih.gov The Fmoc protecting group allows for its seamless integration into standard Fmoc/tBu SPPS protocols. nih.gov An alternative approach, termed "proline editing," involves the synthesis of a peptide containing a hydroxyproline residue on the solid support. nih.gov Subsequent chemical modifications are then performed on the resin-bound peptide to convert the hydroxyl group into an azide. nih.gov This on-resin modification strategy circumvents the need for the solution-phase synthesis of the azido-proline monomer and allows for the late-stage functionalization of peptides. nih.gov For instance, a resin-bound peptide containing 4R-Hyp can be subjected to a Mitsunobu reaction or a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide source to generate the desired 4R-azido-proline residue within the peptide sequence. nih.gov

StrategyDescriptionAdvantagesReference
Monomer IncorporationFmoc-(4R)-azido-L-proline is synthesized in solution and then incorporated into the peptide sequence during standard SPPS.Well-established, high purity of the final peptide. nih.gov
Proline EditingA hydroxyproline-containing peptide is synthesized on solid phase, and the hydroxyl group is converted to an azide on-resin.Allows for late-stage diversification of peptides, avoids solution-phase synthesis of the modified amino acid. nih.gov

This table compares the two main strategies for integrating azido-proline into peptides.

Incorporation into Peptidic Sequences via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(4R)-azido-L-proline is designed for direct use in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. nih.govnih.gov As a building block, it allows for the site-specific incorporation of an azide group into a growing peptide chain. The azide functionality is highly valuable as it is a bioorthogonal handle, meaning it does not react with biological functional groups, but can be selectively reacted with a partner group, typically an alkyne, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry". chemimpex.comiris-biotech.de

The incorporation process follows the standard Fmoc-SPPS cycle:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com

Coupling: The free carboxyl group of Fmoc-(4R)-azido-L-proline is activated using standard coupling reagents (e.g., HBTU, HATU, DIC) and then reacted with the newly exposed N-terminal amine of the peptide chain. nih.gov

Washing: Excess reagents and byproducts are washed away to purify the resin-bound peptide.

This cycle is repeated for each subsequent amino acid in the sequence. The azide group on the proline ring is stable to the basic conditions of Fmoc deprotection and the acidic conditions often used for final cleavage from the resin, demonstrating its compatibility with the standard SPPS workflow. merckmillipore.comsigmaaldrich.com This stability makes Fmoc-(4R)-azido-L-proline a versatile tool for creating complex peptide architectures. chemimpex.com

"Proline Editing" Strategy for Post-Synthetic Modification on Resin

An alternative to incorporating a pre-synthesized Fmoc-(4R)-azido-L-proline monomer is the "Proline Editing" strategy. nih.govumn.eduacs.org This powerful and divergent approach involves the post-synthetic modification of a hydroxyproline (Hyp) residue that has already been incorporated into a peptide sequence on the solid support. nih.govsemanticscholar.org This method offers significant flexibility, allowing for the creation of diverse proline analogs from a single peptide precursor. nih.gov

The general workflow for synthesizing a (4R)-azido-proline containing peptide via proline editing is as follows:

Incorporation of Hyp: A peptide is synthesized using standard Fmoc-SPPS, incorporating Fmoc-(4R)-hydroxyproline at the desired position. nih.gov

Hydroxyl Protection (Optional but common): The hydroxyl group of the Hyp residue is often temporarily protected (e.g., with a trityl group) to prevent side reactions during the synthesis of the remaining peptide chain. nih.gov

Peptide Elongation: The rest of the peptide sequence is synthesized.

Orthogonal Deprotection: The temporary protecting group on the Hyp hydroxyl is selectively removed while the peptide remains attached to the resin. nih.gov

Conversion to Azide: The free hydroxyl group is then chemically converted to an azide. This is typically a two-step process to retain the desired (4R) stereochemistry. First, the (4R)-hydroxyl is inverted to a (4S) configuration using a Mitsunobu reaction with a nucleophile like p-nitrobenzoic acid. The resulting ester is then displaced with an azide source, causing a second inversion back to the (4R) configuration for the azide group. nih.gov Alternatively, a two-step protocol involving conversion of the hydroxyl to a sulfonate leaving group followed by an SN2 reaction can be employed, though this would typically result in inversion to the (4S)-azide. To achieve the (4R)-azide from a (4R)-Hyp via this route, a double inversion strategy is required. nih.gov

Orthogonal Protecting Group Strategies in Fmoc-SPPS

The success of incorporating specialized amino acids like Fmoc-(4R)-azido-L-proline relies heavily on the principle of orthogonal protection. peptide.com In Fmoc-SPPS, the strategy typically involves the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt)) for the permanent protection of reactive amino acid side chains. iris-biotech.depeptide.com

The azide group of Fmoc-(4R)-azido-L-proline is an ideal functional moiety within this scheme because it is stable under the conditions used to remove both the Fmoc and the common acid-labile side-chain protecting groups. merckmillipore.comsigmaaldrich.com

Stability to Piperidine: The azide is unaffected by the repeated treatments with piperidine solution used to remove the Fmoc group at each cycle. merckmillipore.com

Stability to TFA: The azide is also stable to the strong acid cocktail, typically containing trifluoroacetic acid (TFA), used at the end of the synthesis to cleave the peptide from the resin and remove side-chain protecting groups. sigmaaldrich.com However, it is noted that thiols, which are often used as scavengers in the cleavage cocktail, should be avoided as they can reduce the azide group. merckmillipore.com

This orthogonality ensures that the azide handle remains intact throughout the entire synthesis process, ready for subsequent modification reactions either on the solid support or after the peptide has been cleaved and purified. iris-biotech.de This allows for selective on-resin chemistry, such as click reactions, without disturbing other protecting groups. sigmaaldrich.com

Protecting GroupTypeRemoval ConditionsStability of Azide Group
Fmoc Temporary (Nα-amino)20% Piperidine in DMFStable
tBu, Boc, Trt Permanent (Side-Chain)~95% Trifluoroacetic Acid (TFA)Stable
Azide Functional MoietyReduction (e.g., phosphines, thiols)N/A

Preparation of Enantiopure Azido-Amino Acid Building Blocks

The synthesis of the enantiomerically pure Fmoc-(4R)-azido-L-proline building block itself is a critical prerequisite for its use in SPPS. The most common and cost-effective starting material is (2S,4R)-hydroxy-L-proline (Hyp), which is a naturally occurring amino acid. nih.gov

A representative synthetic route from Boc-protected Hyp involves several key stereospecific steps:

Stereochemical Inversion of the Hydroxyl Group: To install the azide with the desired (4R) stereochemistry via an SN2 reaction (which proceeds with inversion of configuration), the starting (4R)-hydroxyl group must first be converted to a (4S)-hydroxyl. This can be achieved through an intramolecular Mitsunobu reaction followed by methanolysis. nih.gov

Azide Installation: The resulting (4S)-hydroxyl group is then activated and displaced by an azide nucleophile. A common method is the Mitsunobu reaction using diphenylphosphoryl azide (DPPA), which proceeds with inversion of configuration, yielding the desired (4R)-azide. nih.gov

Deprotection and Reprotection: The starting material is often protected with a tert-butyloxycarbonyl (Boc) group on the amine. This Boc group is removed and replaced with the Fmoc group to yield the final, SPPS-compatible building block, Fmoc-(4R)-azido-L-proline.

This multi-step process requires careful control to ensure the stereochemical integrity of the chiral centers at both C2 and C4 of the proline ring. Other methods for preparing enantiopure azido alcohols and subsequent amino acids often involve the regio- and stereoselective ring-opening of enantiopure epoxides with sodium azide. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

Two primary strategies exist for producing peptides containing (4R)-azido-proline: the direct incorporation of a pre-synthesized monomer and the post-synthetic "Proline Editing" approach. Each method offers distinct advantages and disadvantages regarding efficiency, flexibility, and stereocontrol.

FeatureMonomer Incorporation Strategy"Proline Editing" Strategy
Starting Material Fmoc-(4R)-azido-L-prolineFmoc-(4R)-hydroxy-L-proline
Efficiency Requires multi-step solution-phase synthesis of the monomer prior to SPPS. nih.gov This can be time-consuming and may have lower overall yields.Avoids solution-phase synthesis of the specialized monomer. All chemical transformations occur on the solid support, which can simplify purification. nih.gov
Flexibility Less flexible. A different monomer must be synthesized for each desired proline analog.Highly flexible and divergent. A single peptide precursor containing Hyp can be converted into a library of different proline analogs (azide, fluoro, thiol, etc.) on the resin. nih.govumn.edu
Stereocontrol Stereochemistry is set during the monomer synthesis. High enantiopurity of the monomer ensures high stereopurity in the final peptide. nih.govStereocontrol is dependent on the stereospecificity of the on-resin reactions (e.g., Mitsunobu, SN2). These reactions are generally reliable but must be carefully optimized to ensure complete conversion and avoid side reactions. nih.gov
Scalability Synthesis of the monomer can be scaled up to produce large quantities for multiple peptide syntheses.May be more suitable for discovery and library synthesis rather than large-scale production of a single peptide, due to the multiple on-resin reaction steps.

Conformational Analysis and Stereochemical Influence of 4r Azidoproline Residues

Impact on Pyrrolidine (B122466) Ring Pucker Conformation

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C4-exo (up) and C4-endo (down). nih.gov The nomenclature describes the displacement of the C4 carbon atom relative to the plane formed by the other four ring atoms, being either on the opposite side (exo) or the same side (endo) as the carboxyl group. nih.gov The stereochemistry and electronic nature of substituents at the C4 position can significantly shift this equilibrium. nih.gov

For (4R)-azidoproline (Azp), the pyrrolidine ring demonstrates a strong preference for the C4-exo conformation. researchgate.netacs.org This bias is a direct consequence of stereoelectronic effects introduced by the azido (B1232118) substituent. researchgate.netacs.org In contrast, the corresponding (4S) stereoisomer preferentially adopts a C4-endo pucker. researchgate.netacs.org The C4-exo pucker in (4R)-azidoproline pre-organizes the residue into a conformation that is favorable for compact helical structures, such as the polyproline II (PPII) helix. nih.govnih.gov

Proline DerivativePreferred Ring PuckerConsequence
(4R)-Azidoproline C4-exo researchgate.netacs.orgFavors compact secondary structures (e.g., PPII helix) nih.gov
(4S)-Azidoproline C4-endo researchgate.netacs.orgFavors extended conformations and cis amide bonds nih.govnih.gov

The conformational preference of the (4R)-azidoproline pyrrolidine ring is governed by a powerful stereoelectronic interaction known as the "azido gauche effect". researchgate.netchimia.chsemanticscholar.org This effect describes the tendency of an electronegative substituent, such as the azido group, to adopt a gauche orientation relative to the lone pairs of the ring nitrogen atom. researchgate.netacs.org

In the (4R)-azidoproline isomer, this energetically favorable gauche arrangement is achieved when the azido group occupies a pseudoaxial position, which corresponds to the C4-exo pucker of the ring. acs.orgnih.gov This stereoelectronic preference is strong enough to overcome the steric hindrance that would typically disfavor an axial substituent. nih.gov Ab initio calculations have confirmed that this azido gauche effect is comparable in strength to the well-documented fluorine gauche effect. researchgate.netacs.org

Modulation of Peptide Backbone Torsion Angles

The biased ring pucker of (4R)-azidoproline directly influences the geometry of the peptide backbone, specifically the amide bond isomerization (ω-angle) and the main chain dihedral angles (φ and ψ).

The ω torsion angle describes the rotation around the peptide bond preceding the proline residue. This bond can exist in either a trans (ω ≈ 180°) or cis (ω ≈ 0°) conformation. The C4-exo pucker preferred by (4R)-azidoproline significantly stabilizes the trans amide bond. researchgate.netnih.gov This stabilization arises from a favorable n→π* interaction, where the lone pair electrons (n) of the acetyl oxygen atom can donate into the antibonding orbital (π*) of the subsequent carbonyl group. researchgate.netacs.org This interaction is geometrically optimal in the C4-exo pucker with a trans amide bond and is not possible in the C4-endo conformation. researchgate.netresearchgate.net

Consequently, (4R)-azidoproline derivatives exhibit a much higher trans:cis ratio compared to both unsubstituted proline and the (4S)-azidoproline isomer. researchgate.netsemanticscholar.org For example, studies on acetylated methyl esters showed a trans:cis ratio of 6.1:1 for the (4R) isomer in D₂O, compared to 2.6:1 for the (4S) isomer and 4.9:1 for unsubstituted proline. semanticscholar.orgchimia.ch

CompoundSolventtrans:cis Ratio
Ac-(4R)Azp-OCH₃D₂O6.1 : 1 researchgate.netsemanticscholar.org
Ac-(4S)Azp-OCH₃D₂O2.6 : 1 researchgate.netsemanticscholar.org
Ac-Pro-OCH₃D₂O4.9 : 1 chimia.ch

The main chain conformation is defined by the torsion angles phi (φ) and psi (ψ). The conformational rigidity imposed by the (4R)-azidoproline residue restricts the accessible φ and ψ angles. The strong preference for the C4-exo pucker is associated with a more compact main chain conformation, particularly the polyproline II (PPII) structure. nih.govnih.gov The PPII helix is a left-handed helix characterized by all-trans amide bonds and typical (φ, ψ) angles of approximately (-75°, +145°). acs.org By enforcing the C4-exo pucker and the trans amide bond, the (4R)-azidoproline residue effectively pre-organizes the peptide backbone into a PPII-like conformation. nih.govraineslab.com

Stabilization and Destabilization of Polyproline Helical Structures

The intrinsic conformational biases of (4R)-azidoproline have a direct and predictable impact on the stability of polyproline helical structures. Peptides rich in proline can adopt two distinct helical forms: the left-handed polyproline II (PPII) helix with all-trans amide bonds, and the more compact, right-handed polyproline I (PPI) helix with all-cis amide bonds. nih.govacs.org

Incorporation of (4R)-azidoproline residues into a peptide sequence has been shown to be a powerful strategy for stabilizing the PPII conformation. acs.orgresearchgate.net This stabilization is a direct result of the residue's preference for the C4-exo pucker and the trans amide bond, which are the defining geometric features of the PPII helix. nih.govacs.org Studies using circular dichroism spectroscopy have demonstrated that oligomers of (4R)-azidoproline maintain a stable PPII structure even in solvents like n-propanol, which typically induce a conformational switch to the PPI helix in standard oligoprolines. acs.orgcore.ac.uk

Conversely, the incorporation of (4S)-azidoproline, which favors the C4-endo pucker and has a higher propensity for the cis amide bond, destabilizes the PPII helix and can promote the formation of the PPI structure. acs.orgresearchgate.net Therefore, (4R)- and (4S)-azidoprolines serve as valuable tools to tune the conformational stability of polyproline helices in a predictable manner. chimia.chacs.org

Effect on Polyproline II (PPII) Helix Stability

The Polyproline II (PPII) helix is a crucial secondary structure element found in numerous proteins, including collagen, and plays a vital role in protein-protein interactions and signaling pathways. acs.orgresearchgate.net The stability of the PPII helix is highly dependent on the preference of the proline residues for a trans conformation of the preceding peptide bond. Research has demonstrated that the stereochemistry of substituents on the C4 carbon of the proline ring can significantly influence this preference.

Specifically, the incorporation of (4R)-azidoproline ((4R)Azp) has been shown to stabilize the PPII conformation. acs.orgresearchgate.net This stabilizing effect is attributed to an "azido gauche effect," which governs the conformation of the azidoproline derivative and influences the s-cis/s-trans conformer ratio of the Xaa-Azp peptide bond. researchgate.netchimia.chdoaj.org Electron-withdrawing substituents, such as the azide (B81097) group in the 4R position, promote an exo ring pucker. This ring conformation is associated with a more compact ϕ dihedral angle distribution (approx. -60° to -70°), which contributes favorably to the stability of a PPII helix. nih.gov

In contrast, the (4S) stereoisomer, (4S)-azidoproline ((4S)Azp), destabilizes the PPII helix. acs.orgresearchgate.net This is because an electron-withdrawing substituent at the 4S position favors an endo ring pucker, which disfavors the PPII structure and is more compatible with the polyproline I (PPI) helix that contains all cis peptide bonds. nih.govnih.gov

The differential effect of these stereoisomers on the amide bond conformation has been quantified using 1H NMR spectroscopy on simple model compounds. These studies reveal a significantly higher proportion of the desired s-trans conformer for the (4R)-configured stereoisomer, which is a prerequisite for a stable PPII helix. semanticscholar.org

Table 1: Conformer Ratios of Azidoproline Derivatives

Comparison of s-cis:s-trans conformer ratios for acetylated methyl esters of (4R)- and (4S)-azidoproline in deuterated water, as determined by 1H NMR spectroscopy. semanticscholar.org

Compounds-cis:s-trans Ratio (in D₂O)
Ac-(4R)Azp-OCH₃1:6.1
Ac-(4S)Azp-OCH₃1:2.6

Engineering Conformational Preference in Oligomers

The distinct conformational preferences induced by (4R)Azp and (4S)Azp monomers can be harnessed to engineer the secondary structure of longer peptide oligomers. researchgate.netsemanticscholar.org The stabilizing effect of (4R)Azp on the trans amide bond translates directly to the stabilization of the PPII helix in oligoprolines. chimia.ch

To investigate this, the conformational properties of 9-mer peptides composed entirely of (4R)Azp (Ac-[(4R)Azp]₉-OH) and (4S)Azp (Ac-[(4S)Azp]₉-OH) were studied using circular dichroism (CD) spectroscopy. chimia.ch CD spectroscopy is a sensitive technique for distinguishing between the PPII helix and the more compact, right-handed PPI helix. The PPII structure is characterized by a positive band around 226 nm and a strong negative band near 206 nm. chimia.ch

Studies performed in aqueous buffer, a solvent that naturally favors the PPII conformation, confirmed the expected structure. However, by introducing n-propanol, a less polar solvent known to favor the PPI helix, the remarkable stabilizing effect of the (4R)Azp residue was demonstrated. acs.orgchimia.ch The oligomer Ac-[(4R)Azp]₉-OH maintained its PPII helical structure in solvent mixtures containing up to 95% n-propanol. chimia.ch In contrast, the conformation of the Ac-[(4S)Azp]₉-OH oligomer showed a significant shift toward the PPI helix even with small additions of n-propanol. chimia.ch These findings underscore that (4R)Azp acts as a potent stabilizer of the PPII conformation, while (4S)Azp destabilizes it, providing a molecular tool to tune the helical properties of oligopeptides. researchgate.netsemanticscholar.org

Table 2: Conformational Behavior of Azidoproline 9-mers

Summary of the dominant helical conformation of Ac-[(4R)Azp]₉-OH and Ac-[(4S)Azp]₉-OH in different solvent systems as determined by CD spectroscopy. chimia.ch

OligomerSolvent SystemDominant Conformation
Ac-[(4R)Azp]₉-OHAqueous Buffer (10 mM Phosphate, pH 7.2)PPII
Aqueous Buffer with up to 95% n-PrOHPPII
Ac-[(4S)Azp]₉-OHAqueous Buffer (10 mM Phosphate, pH 7.2)PPII
Aqueous Buffer with n-PrOHShifts towards PPI

Rational Design Principles for Conformationally Constrained Peptides

The ability of (4R)-azidoproline to reliably enforce a specific secondary structure is a key principle in the rational design of conformationally constrained peptides. acs.org Such peptides are valuable as inhibitors of protein-protein interactions, molecular scaffolds, and probes for biological processes. acs.orgnih.govnih.gov

A primary design principle involves leveraging the PPII helix-stabilizing property of (4R)Azp to create well-defined, rigid structures. acs.org The PPII helix is an extended conformation that projects side chains in a regular, repeating pattern, making it an ideal scaffold for presenting functional groups at specific spatial positions. researchgate.net

Furthermore, the azide moiety of (4R)Azp is a versatile functional handle that can be modified using bioorthogonal chemistry, most notably the Huisgen 1,3-dipolar cycloaddition, or "click chemistry". researchgate.netnih.gov A crucial finding is that the functionalization of the azide group does not disrupt the pre-organized PPII helical structure. acs.orgnih.gov This allows for the design of complex molecular architectures where functional elements, such as reporter molecules, binding epitopes, or solubilizing groups, can be precisely attached to a conformationally stable peptide backbone. acs.org

The design process for these peptides involves identifying key interaction residues from a known protein-protein complex and then constructing a peptide mimic that maintains the spatial arrangement of these residues. nih.gov By incorporating (4R)Azp, the peptide backbone can be locked into the desired extended PPII conformation, reducing the entropic penalty upon binding and potentially increasing affinity and specificity for its target. acs.org This strategy has been successfully applied to the design of cell-penetrating peptides where the PPII structure was stabilized by the incorporation of 4-substituted prolines. nih.gov Therefore, Fmoc-(4R)-azido-L-proline serves as a powerful building block, providing both conformational control and a site for specific functionalization, which are central tenets of modern peptide design. acs.orgresearchgate.net

Applications in Peptide Chemistry and Bioconjugation

Chemoselective Ligation Strategies

The azide (B81097) group of Fmoc-(4R)-azido-L-Proline is a key player in chemoselective ligation, a class of chemical reactions that proceed efficiently and selectively in the presence of a multitude of other functional groups, typical of biological systems. This bioorthogonality is crucial for the specific modification of peptides and proteins.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide Assembly

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for forging a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. peptide.commdpi.com This reaction is highly efficient and specific, proceeding under mild conditions which are compatible with sensitive peptide structures. mdpi.com The resulting triazole ring is not merely a linker but can also influence the structure and function of the peptide.

Fmoc-(4R)-azido-L-Proline is instrumental in the intermolecular conjugation of peptides. By incorporating this azido-proline into one peptide sequence and an alkyne-containing amino acid into another, two distinct peptide fragments can be covalently linked together via CuAAC. nih.gov This strategy is particularly useful for the synthesis of larger, more complex peptides that are challenging to produce through continuous solid-phase synthesis. The high efficiency and selectivity of the click reaction ensure a high yield of the desired conjugate with minimal side products. mdpi.com This approach has been widely adopted for creating multifunctional biomacromolecules, for tagging peptides for imaging or purification purposes, and for developing targeted drug delivery systems. mdpi.com

Table 1: Key Features of Intermolecular Peptide Conjugation using CuAAC

FeatureDescription
Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants Peptide with Fmoc-(4R)-azido-L-Proline and a second peptide with an alkyne-containing amino acid.
Product Two peptide fragments linked by a 1,4-disubstituted 1,2,3-triazole ring.
Advantages High efficiency, high selectivity, mild reaction conditions, compatibility with other functional groups.
Applications Synthesis of large peptides, peptide tagging, development of multifunctional biomacromolecules.

The azide functionality of Fmoc-(4R)-azido-L-Proline also enables the intramolecular cyclization of peptides. nih.govmdpi.com By synthesizing a linear peptide that contains both an azido-proline and an alkyne-bearing amino acid, a cyclic peptide can be formed through an intramolecular CuAAC reaction. nih.govnih.gov This method of macrocyclization is a powerful tool for constraining the peptide's conformation, which can lead to increased metabolic stability, enhanced receptor binding affinity, and improved biological activity. frontiersin.org The triazole ring formed during cyclization can also act as a structural element, mimicking or stabilizing specific secondary structures like β-turns. mdpi.com

Table 2: Comparison of Linear vs. Cyclized Peptides

PropertyLinear PeptidesCyclized Peptides (via CuAAC)
Conformation FlexibleConformationally constrained
Metabolic Stability Generally lower, susceptible to proteasesOften higher, increased resistance to enzymatic degradation
Receptor Binding Can be lower due to conformational flexibilityCan be higher due to pre-organization of the bioactive conformation
Synthesis Standard solid-phase peptide synthesisRequires a linear precursor with azide and alkyne functionalities followed by a cyclization step.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Bioorthogonal Reactions

While CuAAC is a highly effective reaction, the potential toxicity of the copper catalyst can be a concern for in vivo applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, which reacts spontaneously with an azide without the need for a catalyst. magtech.com.cn Peptides containing (4R)-azido-L-Proline can be readily conjugated to molecules functionalized with strained alkynes, making SPAAC a valuable tool for live-cell imaging and in vivo bioconjugation. nih.gov The kinetics of SPAAC reactions are generally fast, and the bioorthogonality of the reactants ensures that the reaction proceeds with high specificity in complex biological environments. nih.gov

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. Fmoc-(4R)-azido-L-Proline is a key building block in the design and synthesis of novel peptidomimetics.

Triazole Rings as Amide Bond Surrogates and Their Conformational Properties

The 1,2,3-triazole ring formed through the reaction of the azide group in (4R)-azido-L-Proline is an excellent surrogate for the amide bond in peptides. nih.govchimia.ch The triazole ring is isosteric to the amide bond, meaning it has a similar size and electronic properties. nih.gov However, unlike the amide bond, the triazole ring is resistant to cleavage by proteases, which significantly enhances the metabolic stability of the resulting peptidomimetic. frontiersin.orgnih.gov The incorporation of a triazole can also impart specific conformational constraints on the peptide backbone, influencing its three-dimensional structure. frontiersin.org The dipole moment of the triazole ring can participate in dipole-dipole interactions, further stabilizing discrete conformations. frontiersin.org By strategically replacing amide bonds with triazole linkages, researchers can fine-tune the conformational properties of a peptide to optimize its biological activity. peptide.comnih.gov

Table 3: Comparison of Amide Bond and 1,4-Disubstituted 1,2,3-Triazole Ring

PropertyAmide Bond1,4-Disubstituted 1,2,3-Triazole Ring
Structure -CO-NH-C2N3 ring with substituents at positions 1 and 4
Planarity PlanarPlanar
Hydrogen Bonding Acts as both hydrogen bond donor and acceptorActs as a hydrogen bond acceptor
Proteolytic Stability Susceptible to cleavage by proteasesResistant to proteolytic degradation
Conformational Influence Allows for cis/trans isomerizationProvides a rigid, planar constraint
Dipole Moment ~3.5 Debye~5 Debye

Engineering Proteolytically Stable Peptidomimetics

A significant challenge in the development of peptide-based therapeutics is their inherent susceptibility to degradation by proteases. The conformation of a peptide is a key determinant of its stability. Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic structure, which influences the cis-trans isomerism of the preceding peptide bond. researchgate.net

The introduction of substituents onto the proline ring can further modulate these conformational preferences. Research has shown that the azido (B1232118) group in (4R)-azidoproline influences the conformation of the pyrrolidine (B122466) ring and affects the ratio of s-cis to s-trans conformers of the Xaa-Azp amide bond. researchgate.net This "azido gauche effect" can be harnessed to tune and stabilize specific secondary structures, such as the polyproline II (PPII) helix. researchgate.net By strategically placing Fmoc-(4R)-azido-L-Proline within a peptide sequence, researchers can enforce a desired conformation that may render the peptide less recognizable by proteases, thereby enhancing its half-life and bioavailability. This approach is fundamental to the design of peptidomimetics that retain the biological activity of the parent peptide but possess superior stability.

Incorporation into Biologically Active Peptide Analogues

Fmoc-(4R)-azido-L-Proline is extensively used as a building block in the synthesis of novel peptide-based therapeutics and bioactive analogues. chemimpex.comchemimpex.comchemimpex.com Its incorporation allows for the creation of peptides with enhanced properties, such as improved bioactivity and target selectivity. chemimpex.com The modification of native peptide sequences with functionalized proline derivatives is a proven strategy for probing and improving biological function. For instance, studies on the antimicrobial peptide Api137 have shown that substituting proline residues with fluorinated versions alters the peptide's mechanism of action and antibacterial activity. mdpi.com

Similarly, incorporating (4R)-azido-L-proline provides a dual benefit: it can influence the peptide's conformation and, by extension, its biological activity, while also introducing a latent handle for further modification. This handle can be used to attach other molecules, such as polymers or lipids, to create peptide conjugates with improved pharmacokinetic profiles or novel functionalities for applications in targeted drug delivery. chemimpex.comchemimpex.com

Site-Specific Peptide Functionalization and Labelling

Attachment of Fluorescent Probes and Affinity Tags

A primary application of the site-specific modification enabled by (4R)-azido-L-proline is the covalent attachment of reporter molecules, such as fluorescent probes and affinity tags (e.g., biotin). chemimpex.com By synthesizing a peptide with an incorporated azidoproline and reacting it with an alkyne-modified fluorescent dye, researchers can create precisely labelled peptides to study protein interactions, cellular uptake, and localization. chemimpex.com This approach offers significant advantages over traditional labelling methods that often target reactive side chains like lysines or cysteines, which can lead to heterogeneous products and potential disruption of function if these residues are critical for activity.

Table 1: Examples of Probes and Tags Attached via Azidoproline
Tag/Probe TypePurposeConjugation ChemistryKey Advantage
Fluorescent DyesTracking peptide localization and interactionsCuAAC (Click Chemistry)Site-specific, preserves biological function chemimpex.comcarlroth.com
Biotin (Affinity Tag)Protein purification, detection (e.g., Western blot)CuAAC (Click Chemistry)High-affinity specific binding to streptavidin nih.gov
Spectroscopic HandlesStructural analysis (e.g., NMR, IR)CuAAC (Click Chemistry)Precise placement for targeted analysis nih.gov

Conjugation for Peptide-Based Probes and Tools

The versatility of the azide handle extends to the development of sophisticated peptide-based probes and tools for chemical biology research. Peptides containing (4R)-azido-L-proline can be conjugated to a wide range of molecules—including other peptides, small molecule drugs, or cross-linking agents—to create multifunctional tools. chemimpex.com For example, a peptide inhibitor can be functionalized with a photo-crosslinker to trap and identify its binding partners within a complex biological sample. The ability to create these complex molecular architectures with high specificity and efficiency has established Fmoc-(4R)-azido-L-proline as an indispensable tool for advancing peptide research. chemimpex.comresearchgate.net

Development of Peptide-Oligonucleotide Conjugates

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the biological targeting and cell-penetrating capabilities of peptides with the sequence-specific recognition properties of oligonucleotides. These constructs have significant potential in diagnostics and therapeutics, particularly in the context of antisense technology. mdpi.com

The synthesis of POCs often relies on the conjugation of the two distinct fragments post-synthesis. Click chemistry is a favored method for this ligation due to its efficiency and compatibility with both molecule types. mdpi.com By incorporating Fmoc-(4R)-azido-L-proline into the peptide fragment, a reactive azide handle is introduced. This peptide can then be efficiently and covalently linked to an oligonucleotide that has been synthesized with a corresponding terminal alkyne group. This strategy has been successfully used to link peptides to various nucleic acids, including peptide nucleic acids (PNAs), to create well-defined conjugates for research and therapeutic development. mdpi.com

Table 2: Summary of Applications for Fmoc-(4R)-azido-L-Proline
Application AreaSpecific UseKey Feature UtilizedReference
PeptidomimeticsEnhancing proteolytic stabilityConformational control via azido substitution researchgate.net
Drug DiscoveryCreating biologically active peptide analoguesIntroduction of a modifiable functional handle chemimpex.comchemimpex.com
Peptide LabellingSite-specific attachment of fluorescent probes/tagsBioorthogonal azide group for click chemistry chemimpex.comcarlroth.comnih.gov
Chemical BiologyDeveloping peptide-based probes and toolsVersatile conjugation platform chemimpex.comresearchgate.net
BioconjugationSynthesis of Peptide-Oligonucleotide ConjugatesEfficient ligation of peptide and oligonucleotide fragments mdpi.com

Advanced Structural Design and Materials Science

Construction of Molecular Scaffolds

The rigid, helical structure of proline-rich peptides makes them excellent candidates for use as molecular scaffolds. Fmoc-(4R)-azido-L-Proline is instrumental in the design of these scaffolds, providing a means to introduce functional groups at specific locations along the peptide backbone.

Polyproline can adopt a stable, left-handed helical conformation known as a polyproline II (PPII) helix, which features three residues per turn. nih.gov This well-defined, rigid structure has been widely exploited as a molecular ruler or scaffold for the precise spatial arrangement of appended ligands. nih.gov The incorporation of Fmoc-(4R)-azido-L-Proline into these sequences via solid-phase peptide synthesis allows for the strategic placement of azide (B81097) functionalities along the helix. nih.govresearchgate.net

The azide group serves as a versatile and bioorthogonal handle for covalent modification using highly efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netnsrrc.org.tw This enables the attachment of a wide array of molecules, including saccharides, other peptides, or small-molecule drugs, onto the polyproline backbone. This strategy is particularly powerful for creating multivalent ligands, where the rigid polyproline scaffold precisely controls the spacing and orientation of the attached moieties to enhance binding avidity and selectivity for biological targets like proteins and cell surface receptors. nih.govsigmaaldrich.com For instance, azidoproline-containing oligoprolines have been synthesized and subsequently functionalized with various alkynes, demonstrating their utility as scaffolds for creating complex molecular architectures. nih.govresearchgate.net

Table 1: Examples of Functional Groups Attached to Azidoproline Scaffolds This table is interactive and can be sorted by clicking on the headers.

Attached Moiety Purpose Relevant Chemistry
Saccharides Mimic glycans for lectin binding Click Chemistry (CuAAC)
Glutamate Polymers Form polyelectrolyte bottlebrush architectures Click Chemistry (CuAAC)
Ethylene Glycol Modulate solubility and thermoresponsiveness Click Chemistry (CuAAC)
Methyl Propiolate General functionalization of scaffolds Click Chemistry (CuAAC)

Template-Assembled Synthetic Proteins (TASPs) are macromolecules where multiple peptide chains are attached to a central template or scaffold molecule. This approach aims to mimic the globular structure of natural proteins. While direct literature examples specifically detailing the use of Fmoc-(4R)-azido-L-Proline in TASP construction are not prevalent, its properties make it an exceptionally suitable building block for creating TASP analogues.

The fundamental principle of TASP design involves the covalent linkage of secondary structure elements, such as alpha-helices or beta-sheets, to a defined core. The azido (B1232118) group of Fmoc-(4R)-azido-L-Proline, incorporated into a peptide chain, provides an ideal chemical handle for this assembly process. A synthetic strategy would involve a central template molecule functionalized with multiple alkyne groups. Peptides containing (4R)-azido-L-Proline could then be "clicked" onto this template using the CuAAC reaction. This modular approach allows for the construction of complex, protein-like architectures with precise control over the number and placement of the attached peptide chains, thereby generating novel structures with tailored functions.

Engineering of Collagen Mimetics

Collagen, the most abundant protein in animals, is characterized by its unique triple helix structure formed from three polyproline II-type helices. The stability of this structure is highly sensitive to the local conformation of its constituent proline residues.

The stability of the collagen triple helix is largely dictated by the puckering of the proline pyrrolidine (B122466) ring. researchgate.net Stereoelectronic effects exerted by substituents at the C4 (or γ) position of proline play a crucial role in determining this pucker. researchgate.netresearchgate.net An electronegative substituent in the 4R position, such as the hydroxyl group in hydroxyproline (B1673980), stabilizes the Cγ-exo ring pucker, which is favorable for triple helix stability when the residue is in the Yaa position of the repeating Gly-Xaa-Yaa sequence. researchgate.net

The azide group is strongly electronegative, and an "azido gauche effect" has been shown to determine the conformation of azidoproline derivatives. nih.govresearchgate.net By incorporating (4R)-azido-L-proline, which is synthesized from (4R)-hydroxyproline, into collagen-mimetic peptides, it is possible to tune the stability of the resulting triple helix. nih.gov The 4R-azido substituent can stabilize the PPII helix conformation, which is the fundamental single-strand structure within collagen. nih.gov This allows for the rational design of synthetic collagen peptides with enhanced or modulated thermal stability (melting temperature, Tm) compared to their unmodified counterparts.

Table 2: Influence of C4-Substituents on Proline Ring Pucker and Collagen Stability This table is interactive and can be sorted by clicking on the headers.

Proline Derivative C4-Substituent Favored Pucker (in Yaa position) Effect on Triple Helix Stability
(2S,4R)-4-Hydroxyproline (Hyp) -OH (R) Cγ-exo Stabilizing
(2S,4R)-4-Fluoroproline (Flp) -F (R) Cγ-exo Strongly Stabilizing researchgate.net
(2S,4S)-4-Fluoroproline (flp) -F (S) Cγ-endo Strongly Destabilizing researchgate.net
(2S,4R)-4-Azidoproline (Azp) -N3 (R) Cγ-exo (inferred) Stabilizing nih.govresearchgate.net

Beyond modulating stability, the incorporation of Fmoc-(4R)-azido-L-Proline provides a gateway to creating non-native collagen structures with novel functionalities. The azide handle allows for the site-specific conjugation of various molecules to the surface of a collagen-mimetic peptide without disrupting the triple helical structure.

This capability enables the design of advanced materials where the structural properties of collagen are combined with the functional properties of the attached moieties. For example, researchers have described the synthesis of high-molecular-weight homo, block, and statistical polymers of azide-functionalized proline. These polymers can be "click-grafted" with molecules like saccharides to create glycopolypeptides or with other polymers to form bottlebrush architectures, resulting in materials with unique properties not found in natural collagen. This methodology opens the door to creating collagen-based structures for targeted drug delivery, tissue engineering scaffolds with specific cell-binding motifs, or hydrogels with tunable properties.

Development of Advanced Peptide-Based Biomaterials

The unique combination of structural control and chemical functionality offered by Fmoc-(4R)-azido-L-Proline makes it a key component in the development of advanced peptide-based biomaterials. Polyproline and collagen are of great interest in biomedicine due to their structural roles and biocompatibility. The ability to append function-modulating chemical groups via the azidoproline residue significantly diversifies their potential applications.

By varying the content of azidoproline in copolymers, researchers can tune the material's properties, such as its lower critical solution temperature (LCST), which is crucial for creating thermoresponsive hydrogels for cell encapsulation or controlled release applications. Furthermore, the resulting functionalized polyazidoprolines and their "click" products have been shown to be well tolerated by live human cells, highlighting their potential for use in biomedical applications. These advanced biomaterials, built upon scaffolds containing (4R)-azido-L-Proline, are being explored for uses ranging from multivalent platforms for modulating cellular signaling to engineered matrices for regenerative medicine. nih.govsigmaaldrich.com

Polymeric Scaffold Crosslinking with Oligoproline Moieties

Fmoc-(4R)-azido-L-proline is utilized as a strategic building block for the functionalization and crosslinking of polymeric scaffolds, particularly those involving oligoproline helices. The rigid, helical structure of oligoprolines makes them attractive as molecular rods or scaffolds. The incorporation of (4R)-azidoproline residues into these oligomers introduces a bioorthogonal handle for subsequent modification without disrupting the peptide's secondary structure. researchgate.net

Research has demonstrated that the (4R) stereoisomer of azidoproline stabilizes the polyproline II (PPII) helix conformation. researchgate.net This conformational stability is crucial for creating well-defined molecular scaffolds. The azido groups, positioned along the stable oligoproline backbone, are readily available for covalent modification. researchgate.net

A key method for crosslinking or functionalization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". carlroth.comcarlroth.com This reaction is highly efficient and specific, allowing the azido groups on the oligoproline scaffold to react with alkyne-functionalized molecules, polymers, or other peptide chains. For instance, an 18-mer oligoproline containing six (4R)-azidoproline residues was successfully functionalized by reacting all azido groups with methyl propiolate, demonstrating the accessibility of these sites for chemical modification. researchgate.net This approach allows for the "clicking" of various functionalities onto the peptide backbone, enabling the creation of crosslinked hydrogels, the attachment of bioactive molecules, or the formation of more complex, multi-component materials.

PropertyValue
Synonyms (2S,4R)-1-(9-Fluorenylmethyloxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid, Fmoc-L-Pro(4-N3)-OH
CAS Number 702679-55-8
Molecular Formula C20H18N4O4
Molecular Weight 378.38 g/mol
Melting Point 144 °C
Appearance White to off-white crystalline powder

Self-Assembling Peptide Architectures

The Fmoc group on N-terminally protected amino acids is a well-known driver of self-assembly. nih.gov Through π-π stacking interactions between the aromatic fluorenyl groups, Fmoc-peptides can spontaneously organize in aqueous solutions to form nanofibrillar structures, which can further entangle to create hydrogels. nih.gov Fmoc-(4R)-azido-L-proline is a valuable monomer for designing such self-assembling systems with added functionality.

Furthermore, the azido groups presented on the surface of these self-assembled structures, such as nanofibers or hydrogels, serve as addressable points for post-assembly modification. researchgate.net This allows for the creation of "smart" biomaterials where bioactive molecules, imaging agents, or crosslinkers can be attached after the primary scaffold has been formed. This dual-functionality—driving self-assembly via the Fmoc group and providing a reactive handle via the azido group—makes Fmoc-(4R)-azido-L-proline a powerful tool for constructing sophisticated, functional peptide-based architectures for applications in tissue engineering and materials science. chemimpex.comnih.gov

Spectroscopic and Computational Approaches in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For Fmoc-(4R)-azido-L-proline and its derivatives, NMR has been instrumental in understanding the conformational equilibria of the pyrrolidine (B122466) ring and the nature of the peptide bond.

The conformation of the proline ring and the cis/trans isomerization of the Xaa-Pro peptide bond are critical determinants of peptide and protein structure. In Fmoc-(4R)-azido-L-Proline, the electronegative azido (B1232118) group at the 4R position exerts significant stereoelectronic effects that influence these conformational features.

Research on a closely related analog, N-acetyl-(4R)-azidoproline methyl ester (Ac-(4R)Azp-OCH3), has provided valuable insights. ¹H NMR spectroscopy revealed that the presence of the 4R-azido group favors a trans conformation of the preceding amide bond. researchgate.net This is attributed to a gauche effect, where the electronegative azido group prefers to be gauche to the nitrogen of the preceding peptide bond, which in turn stabilizes the Cγ-exo pucker of the pyrrolidine ring and consequently the trans amide bond.

The s-cis:s-trans conformer ratio for Ac-(4R)Azp-OCH3 in deuterated water was determined to be 1:6.1, indicating a strong preference for the trans isomer. researchgate.net This is a significant increase compared to the ratio for the unsubstituted N-acetyl-L-proline methyl ester, which is approximately 1:4.9 in the same solvent. researchgate.net This demonstrates the potent influence of the 4R-azido substituent in directing the conformation of the proline residue.

Table 1: s-cis:s-trans Conformer Ratios of Proline Derivatives in D₂O
Compounds-cis:s-trans Ratio
Ac-(4R)Azp-OCH31:6.1
Ac-Pro-OCH31:4.9

While direct applications of ¹⁹F NMR and ⁷⁷SePh probes to Fmoc-(4R)-azido-L-proline are not extensively documented, the principles of these techniques suggest their potential utility in detailed conformational analysis.

¹⁹F NMR spectroscopy is a highly sensitive method for probing the local environment and conformational changes in biomolecules. Fluorine can be introduced into proline-containing peptides, for example, as 4-fluoroproline. The ¹⁹F chemical shift is exquisitely sensitive to changes in the local electronic environment, which can provide information on the proline ring pucker and the cis/trans isomerization state. The large chemical shift dispersion of ¹⁹F allows for the clear resolution of signals from different conformational states.

⁷⁷Se NMR spectroscopy offers another avenue for probing peptide structure. The selenium-77 (B1247304) isotope is NMR-active and can be incorporated into peptides, for instance, as a selenophenyl derivative of proline. The ⁷⁷Se chemical shift is highly sensitive to the local electronic environment and the oxidation state of the selenium atom. This makes it a useful probe for studying intermolecular interactions and changes in the local environment of the proline residue.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

The polyproline II (PPII) helix is a common secondary structure motif in which all peptide bonds are in the trans conformation. Given that the 4R-azido substitution in proline favors the trans amide bond, it is expected to stabilize the PPII helix.

CD spectroscopy studies on oligomers of (4R)-azidoproline, such as Ac-[(4R)Azp]₉-OH, have confirmed this hypothesis. researchgate.net In aqueous buffer, these oligomers exhibit a characteristic CD spectrum for a PPII helix, with a strong negative band around 206 nm and a positive band around 228 nm. This PPII conformation is remarkably stable, even in organic solvents like n-propanol, which typically favor the formation of the polyproline I (PPI) helix (all-cis peptide bonds). researchgate.net This indicates that the stereoelectronic effect of the 4R-azido group is a dominant factor in stabilizing the PPII helical structure.

Table 2: Characteristic CD Maxima for Polyproline Helices
Helix TypePositive Maximum (nm)Negative Minimum (nm)
Polyproline II (PPII)~228~206
Polyproline I (PPI)~215~198 and ~232

X-ray Crystallography for High-Resolution Structural Determination

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools to complement experimental data and provide a deeper understanding of the conformational landscape of molecules. These methods can be used to calculate the relative energies of different conformers and to simulate the dynamic behavior of molecules over time.

For proline derivatives, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the energetic basis for the observed conformational preferences. These calculations can quantify the stereoelectronic interactions, such as the gauche effect, and steric repulsions that govern the pyrrolidine ring pucker and the cis/trans amide bond equilibrium.

MD simulations of peptides containing modified prolines can provide insights into how these residues influence the local peptide structure and dynamics. By simulating the peptide in a solvent environment, it is possible to observe the conformational transitions and to calculate the populations of different states, which can then be compared with experimental data from NMR and CD spectroscopy. These simulations can help to build a comprehensive picture of the structural and dynamic effects of incorporating Fmoc-(4R)-azido-L-proline into a peptide chain.

Prediction of Conformational Preferences and Energetic Landscapes

Computational studies, often on model compounds such as N-acetyl-(4R)-azidoproline methyl ester (Ac-(4R)Azp-OCH3), have been instrumental in predicting the conformational preferences of 4-substituted prolines. nih.gov These theoretical approaches, including ab initio calculations, are used to map the potential energy surface of the molecule, identifying low-energy conformations and the barriers between them.

A key finding from these computational models is the pronounced preference of the (4R)-azido substituted pyrrolidine ring for a Cγ-exo pucker . nih.gov In this conformation, the Cγ (C4) atom deviates from the plane of the other four ring atoms on the side opposite to the carboxyl group. This specific ring pucker is a direct consequence of stereoelectronic interactions, primarily the "azido gauche effect". nih.gov

Experimental data from NMR spectroscopy on Ac-(4R)Azp-OCH3 in various solvents corroborates these computational predictions. core.ac.uksemanticscholar.org The observed s-trans:s-cis conformer ratios are significantly higher for the (4R) diastereomer compared to its (4S) counterpart, highlighting the energetic preference for the trans-amide bond induced by the exo pucker. nih.gov

Table 1: Conformer Ratios of Azidoproline Derivatives in D₂O
Compounds-trans:s-cis Ratio
Ac-(4R)Azp-OCH₃6.1 : 1
Ac-(4S)Azp-OCH₃2.6 : 1
Ac-Pro-OCH₃ (unsubstituted)4.9 : 1

This table illustrates the strong preference for the s-trans conformer in the (4R) configuration as determined by NMR spectroscopy. nih.govsemanticscholar.org

Elucidating Stereoelectronic and Steric Interactions

The conformational behavior of Fmoc-(4R)-azido-L-Proline is governed by a delicate interplay of stereoelectronic and steric effects. The dominant stereoelectronic interaction is the "azido gauche effect" . nih.gov This effect describes a favorable interaction between the electron-withdrawing azido group and the lone pairs of the ring nitrogen atom when they are in a gauche orientation. This arrangement is achieved when the azido group occupies a pseudo-axial position, which corresponds to the Cγ-exo pucker of the pyrrolidine ring. researchgate.net

Ab initio calculations have quantified the energetic stabilization of this gauche conformation over the anti-conformation to be in the range of 5-13 kJ/mol, which is comparable in strength to the well-documented fluorine gauche effect. nih.gov This stereoelectronic stabilization is the primary driving force for the observed conformational preferences in (4R)-azidoproline derivatives.

The Cγ-exo ring pucker, enforced by the azido gauche effect, in turn, facilitates another crucial stabilizing interaction: an n→π interaction. This involves the delocalization of electron density from the lone pair (n) of the oxygen atom of the preceding acetyl (or Fmoc) group into the antibonding orbital (π) of the carbonyl group of the ester (or the next amino acid in a peptide). nih.gov This interaction is geometrically favorable only in the trans-amide conformation, which is promoted by the exo pucker, thus further stabilizing this arrangement. nih.gov

While stereoelectronic effects are dominant, steric interactions also play a role. The bulky Fmoc protecting group, although not explicitly modeled in the detailed studies of the N-acetyl methyl ester, would be expected to introduce steric hindrance. However, the fundamental conformational preferences dictated by the powerful azido gauche effect are anticipated to remain the primary determinants of the ring pucker and, consequently, the favored trans-amide bond conformation.

Table 2: Summary of Interactions in (4R)-Azidoproline Derivatives
InteractionTypeEffect
Azido Gauche EffectStereoelectronicFavors Cγ-exo ring pucker
n→π* InteractionStereoelectronicStabilizes the trans-amide bond
Steric HindranceStericInfluences overall conformational freedom

Q & A

Basic: What are the key steps in synthesizing Fmoc-(4R)-azido-L-Proline, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of Fmoc-(4R)-azido-L-Proline involves functionalization of the proline backbone at the 4-position. A protocol analogous to (synthesis of Fmoc-(4R)-NCp-OPfp) can be adapted:

Activation : Dissolve Fmoc-L-Proline in anhydrous CH₂Cl₂ under argon.

Azidation : Introduce an azido group via Burgess reagent (or similar) to selectively functionalize the 4R position. Monitor reaction progress by TLC (e.g., methanol/CH₂Cl₂ 1:9, ninhydrin staining).

Purification : Extract with ethyl acetate, wash with NaHCO₃ and NaCl, dry over Na₂SO₄, and purify via column chromatography (30% ethyl acetate/hexane gradient).
Optimization Tips :

  • Reagent stoichiometry : Ensure excess azidating agent to drive reaction completion.
  • Solvent choice : Use anhydrous solvents to avoid side reactions.
  • Time control : Shorter reaction times (e.g., 40 minutes) minimize decomposition .

Basic: How is Fmoc-(4R)-azido-L-Proline characterized to confirm its structure and purity?

Methodological Answer :
Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy :
    • ¹H NMR : Look for Fmoc aromatic protons (δ 7.2–7.8 ppm) and proline backbone signals (e.g., δ 3.5–4.5 ppm for α-H).
    • ¹³C NMR : Confirm the azido group (δ ~210 ppm for C-N₃) and Fmoc carbonyl (δ ~155 ppm).
    • Note: Cis/trans amide conformers may appear as split signals (1:1 ratio in related compounds) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%).
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity .

Advanced: How do the stereoelectronic effects of the 4R-azido group influence the conformational dynamics of proline-containing peptides?

Methodological Answer :
The 4R-azido group introduces steric bulk and electronic effects that alter peptide backbone flexibility:

  • Steric Effects : The azido group restricts pyrrolidine ring puckering, favoring trans-Pro conformers in peptides. This impacts secondary structures (e.g., β-turns).
  • Electronic Effects : The electron-withdrawing azide may polarize adjacent bonds, stabilizing specific rotamers.
    Experimental Design :
  • Circular Dichroism (CD) : Compare CD spectra of azido-Pro-containing peptides vs. native Pro analogs.
  • Molecular Dynamics (MD) : Simulate conformational landscapes to identify dominant puckering modes.
  • X-ray Crystallography : Resolve crystal structures to validate computational predictions .

Advanced: What experimental strategies can resolve contradictions in NMR data indicating multiple conformers of Fmoc-(4R)-azido-L-Proline?

Methodological Answer :
Observed split NMR signals (e.g., 1:1 cis/trans amide conformers in ) require resolution via:

  • Variable Temperature (VT) NMR : Increase temperature to coalesce signals, calculating energy barriers (ΔG‡) for conformational interconversion.
  • Solvent Screening : Use low-polarity solvents (e.g., CDCl₃) to stabilize one conformer.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict relative stability of conformers. Compare computed vs. experimental chemical shifts .

Basic: What are the primary applications of Fmoc-(4R)-azido-L-Proline in peptide engineering and bioorthogonal chemistry?

Methodological Answer :
Key applications include:

  • Bioorthogonal Ligation : The azido group enables Cu-free "click" reactions (e.g., strain-promoted alkyne-azide cycloaddition) for site-specific peptide labeling.
  • Conformational Studies : Incorporate azido-Pro into peptides to probe steric effects on folding (e.g., collagen mimics).
  • Photocrosslinking : UV irradiation generates nitrenes for covalent capture of protein-protein interactions .

Advanced: How can the stability of the azido group in Fmoc-(4R)-azido-L-Proline be maintained under standard SPPS conditions?

Methodological Answer :
The azido group is sensitive to reducing agents and prolonged acidic conditions. Mitigation strategies:

  • Deprotection Conditions : Use mild acids (e.g., 20% piperidine in DMF) for Fmoc removal, avoiding strong acids (TFA) until final cleavage.
  • Side-Chain Protection : Avoid hydrogenolysis (e.g., Pd-based catalysts) during synthesis.
  • Storage : Store at -20°C under argon to prevent photodegradation. Validate stability via LC-MS post-synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.